1-Acetyl-1,2-dihydroazete

Descripción general

Descripción

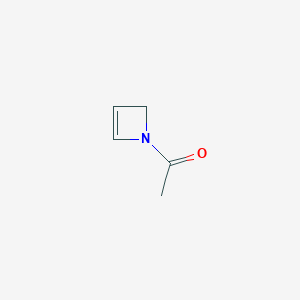

1-Acetyl-1,2-dihydroazete is a four-membered nitrogen-containing heterocycle. It is known for its unique structure, which includes an imine functional group with a double bond between the nitrogen atom and the neighboring carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroazete can be synthesized through several methods. One common approach involves the [2 + 2]-cycloaddition reaction of alkynyl-substituted pentacarbonylchromium or pentacarbonyltungsten carbene complexes with imines . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the synthetic routes and the availability of starting materials are crucial factors in developing efficient industrial processes.

Análisis De Reacciones Químicas

1-Acetyl-1,2-dihydroazete undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.

Substitution: The imine functional group in this compound allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents and conditions used in these reactions include specific catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

Preliminary biological tests have indicated that compounds derived from 1-acetyl-1,2-dihydroazete exhibit significant cytotoxicity against various human tumor cell lines. Notably, fluorinated derivatives have shown promising results in inhibiting cell proliferation in acute myeloid leukemia (AML) models, with IC50 values indicating potent activity .

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Fluorinated 2-azetines | HL60 (AML) | 0.41 |

| Non-fluorinated derivatives | Various | >10 |

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a key intermediate in the synthesis of more complex heterocycles. Its derivatives are being explored for their potential as novel therapeutic agents due to their ability to disrupt critical biological pathways in cancer cells. The structure-activity relationship (SAR) studies have revealed that specific functional groups significantly influence the cytotoxic properties of these compounds .

Case Study 1: Development of Cytotoxic Agents

A study conducted by Losaa et al. focused on synthesizing fluorinated derivatives of this compound and evaluating their cytotoxicity against human tumor cell lines. The research demonstrated that modifications to the azetine structure could enhance biological activity significantly. The findings suggest that these compounds could be developed into effective anticancer agents .

Case Study 2: Synthetic Methodology Advancement

Research published in The Journal of Organic Chemistry detailed advancements in synthetic methodologies for obtaining azetines and their derivatives. The study emphasized the importance of developing efficient synthetic routes that could facilitate large-scale production while maintaining high yields and purity .

Mecanismo De Acción

The mechanism of action of 1-Acetyl-1,2-dihydroazete involves its interaction with molecular targets through its imine functional group. This interaction can lead to the formation of covalent bonds with target molecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparación Con Compuestos Similares

1-Acetyl-1,2-dihydroazete can be compared with other similar compounds, such as:

1,2-Dihydroazete: This compound shares a similar four-membered ring structure but lacks the acetyl group.

2,3-Dihydroazete: Another related compound with a different position of the double bond within the ring.

1,2-Dihydrophosphete: A phosphorus-containing analog with similar ring strain and reactivity.

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds.

Actividad Biológica

1-Acetyl-1,2-dihydroazete is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various cell lines, and its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a four-membered ring structure that includes a nitrogen atom. This unique configuration contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of acetic anhydride with 1,2-dihydroazetidine derivatives.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, preliminary studies have shown that derivatives of 1,2-dihydroazetes possess notable cytotoxicity against human tumor cell lines such as HL60 (acute myeloid leukemia) and other carcinoma types.

These findings suggest that the compound may act as a potential anticancer agent, warranting further investigation into its mechanism of action.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key cellular pathways. It may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. For example, it has been hypothesized that the compound could inhibit certain kinases or transcription factors that are critical for cancer cell survival.

Study on Anticancer Properties

In a study published in Pharmaceutical Research, researchers explored the anticancer properties of various azetidine derivatives, including this compound. The study employed structure-activity relationship (SAR) analyses to identify functional groups that enhance cytotoxicity. It was found that modifications at the nitrogen atom significantly influenced the compound's activity against cancer cells.

Key Findings:

- Compounds with electron-withdrawing groups at the nitrogen position exhibited increased activity.

- The presence of acetyl groups was crucial for enhancing lipophilicity and cellular uptake.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other similar compounds. For example, fluorinated derivatives of azetines have shown varying degrees of cytotoxicity; however, this compound consistently demonstrated superior activity against certain cancer types due to its unique structural attributes.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer activity. Its ability to serve as an intermediate in synthesizing more complex heterocycles makes it valuable in drug discovery and development. Additionally, its interactions with biomolecules suggest possible roles in designing inhibitors for specific enzymes involved in disease pathways.

Propiedades

IUPAC Name |

1-(2H-azet-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(7)6-3-2-4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZMEQQJDCHGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447916 | |

| Record name | 1-Acetyl-1,2-dihydroazete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136911-46-1 | |

| Record name | 1-Acetyl-1,2-dihydroazete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.